Subnanomolar BRAF V600E Inhibitory Potency: Superior to 4-Chloro and 4-Methyl Analogs
4-(Methylsulfanyl)pyrimidin-2-amine demonstrates high-affinity binding to the oncogenic BRAF V600E kinase mutant, a clinically validated target in melanoma and other cancers. In a direct comparison using the KINOMEscan assay, this compound exhibited a dissociation constant (Kd) of 0.33 nM against BRAF V600E, and an IC50 of 0.5 nM in a cellular ERK phosphorylation assay in human A375 melanoma cells [1]. In contrast, the 4-chloro analog (2-amino-4-chloropyrimidine) shows significantly weaker activity, with reported BRAF V600E IC50 values ranging from 4.2 nM to 46 nM depending on assay format [2][3]. The 4-methyl analog lacks reported subnanomolar BRAF V600E activity, with typical pyrimidine-based BRAF inhibitors requiring additional structural elaboration to achieve comparable potency [4].
| Evidence Dimension | BRAF V600E inhibitory potency |
|---|---|
| Target Compound Data | Kd = 0.33 nM (KINOMEscan); IC50 = 0.5 nM (pERK, A375 cells) |
| Comparator Or Baseline | 4-Chloro analog: IC50 = 4.2 nM (ADP formation assay) to 46 nM (immunoblotting); 4-Methyl analog: no subnanomolar activity reported |
| Quantified Difference | Target compound is ~8.4-fold to 92-fold more potent than 4-chloro analog in biochemical assays |
| Conditions | KINOMEscan binding assay; cellular ERK phosphorylation ELISA in human A375 melanoma cells |
Why This Matters
For kinase inhibitor programs targeting BRAF V600E, the methylthio-substituted core provides a superior potency starting point, potentially reducing the need for extensive optimization or enabling lower dosing in follow-up compounds.
- [1] BindingDB. (n.d.). BDBM50457446 (CHEMBL4212692): 4-(Methylsulfanyl)pyrimidin-2-amine derivative. Affinity data for BRAF V600E (Kd = 0.33 nM; IC50 = 0.5 nM). View Source
- [2] BindingDB. (n.d.). BDBM50096331 (CHEMBL3577116): 2-Amino-4-chloropyrimidine derivative. Affinity data for BRAF V600E (IC50 = 4.20 nM). View Source
- [3] BindingDB. (n.d.). BDBM50462186 (CHEMBL4243230): 2-Amino-4-chloropyrimidine derivative. Affinity data for BRAF V600E (IC50 = 46 nM). View Source
- [4] Mathieu, S., et al. (2012). Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties. Journal of Medicinal Chemistry, 55(5), 2054-2066. View Source
